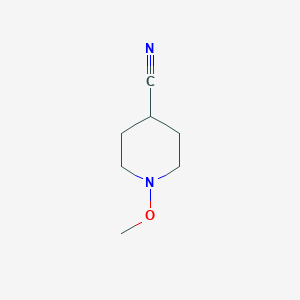

1-Methoxypiperidine-4-carbonitrile

Overview

Description

1-Methoxypiperidine-4-carbonitrile is a chemical compound with the CAS Number: 1256917-21-1 . It has a molecular weight of 140.19 and its IUPAC name is this compound . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H12N2O/c1-10-9-4-2-7 (6-8)3-5-9/h7H,2-5H2,1H3 . This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The compound’s molecular formula is C7H12N2O .Scientific Research Applications

Synthesis and Analysis

A study on the synthesis and spectroscopic analysis of related compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, has been documented. This research demonstrates the utility of similar compounds in understanding structural features through X-ray analysis, IR, NMR, and electronic spectroscopy, including their optical properties investigated by UV–vis absorption and fluorescence spectroscopy (Jukić et al., 2010).

Corrosion Inhibition

Research on green naphthyridine derivatives, including studies on 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de][1,6]naphthyridine-4-carbonitrile and similar compounds, has shown high inhibition activities against mild steel corrosion in hydrochloric acid solutions. These findings are important for industrial applications, demonstrating the role of such compounds in protecting metals from corrosion (Singh et al., 2016).

Antibacterial Activity

The synthesis and antibacterial activity of novel 4-pyrrolidin-3-cyanopyridine derivatives have been explored, indicating the potential of these compounds to act against a broad spectrum of aerobic and anaerobic bacteria. This suggests possible applications of 1-Methoxypiperidine-4-carbonitrile in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

Spectrofluorometric Characterization and Antibacterial Activity

A heterocyclic compound synthesized from chalcone under microwave irradiation, including 2-amino-4-(4-bromophenyl)-8-methoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, was studied for its electronic absorption, fluorescence spectra, and antibacterial activity. These studies underscore the potential of such compounds in photophysical research and as antibacterial agents (Khan, 2017).

Corrosion Inhibition Performance

Pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been examined for their inhibition efficiency against mild steel corrosion in HCl solutions. This research highlights the importance of such compounds in corrosion science, providing insights into their mechanism of action and potential industrial applications (Yadav et al., 2016).

Future Directions

Piperidines, which include 1-Methoxypiperidine-4-carbonitrile, are significant synthetic fragments for designing drugs and play a crucial role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on discovering more efficient synthesis methods and exploring the potential pharmacological applications of piperidine derivatives .

Properties

IUPAC Name |

1-methoxypiperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-10-9-4-2-7(6-8)3-5-9/h7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLGYFUWWALXQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1CCC(CC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873347.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2873351.png)

![3-(2,6-dichlorophenyl)-1-((1R,5S)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2873353.png)

![N-[(3,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2873354.png)

![3-Methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2873356.png)

![Cyclopropyl-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2873359.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)